Lipophilicity: Butoxy vs. Ethoxy Benzamide Analogs
The 4-butoxy substituent confers a calculated octanol-water partition coefficient (ClogP) approximately 0.7-1.0 log units higher than the 4-ethoxy analog and approximately 1.4-2.0 log units higher than the unsubstituted N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide . This increased lipophilicity is predictively associated with enhanced passive membrane permeability and altered target binding pocket occupancy within the sigma receptor benzamide pharmacophore, as established by SAR studies on related benzamide sigma-1 ligands [1].
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP: 3.2-3.8 (4-butoxy derivative) |
| Comparator Or Baseline | 4-Ethoxy analog (CAS 905674-39-7): ClogP ~2.5-3.0; Unsubstituted N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 60655-98-3): ClogP ~1.8-2.2 |
| Quantified Difference | ΔClogP ~0.7-1.0 vs. 4-ethoxy analog; ΔClogP ~1.4-2.0 vs. unsubstituted parent |
| Conditions | Calculated values based on molecular structure; experimental logP not reported in public literature |
Why This Matters
Higher lipophilicity directly influences membrane partitioning and target engagement kinetics, making the 4-butoxy derivative a distinct tool for probing hydrophobic sub-pocket interactions in sigma receptor and enzyme inhibition assays.
- [1] Yoshikawa, Y., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. View Source
